

# 3,4-Diaminoanisole structure

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## Compound of Interest

Compound Name: **3,4-Diaminoanisole**

Cat. No.: **B141616**

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An In-Depth Technical Guide to the Structure, Properties, and Analysis of **3,4-Diaminoanisole**

## Abstract

This technical guide provides a comprehensive overview of **3,4-diaminoanisole** (4-methoxybenzene-1,2-diamine), a critical chemical intermediate and reference standard for researchers, scientists, and professionals in drug development. The document delves into its fundamental chemical structure, physicochemical properties, and the spectroscopic techniques essential for its structural elucidation and identity confirmation. Furthermore, it outlines a standard synthetic protocol, explores its key reactivity as a precursor for heterocyclic compounds, and details its application as a pharmaceutical impurity standard. A validated analytical workflow for purity assessment via High-Performance Liquid Chromatography (HPLC) is presented, alongside crucial safety, handling, and storage protocols. This guide is designed to serve as an expert resource, grounding theoretical knowledge in practical, field-proven methodologies.

## Chemical Identity and Physicochemical Properties

**3,4-Diaminoanisole** is an aromatic amine characterized by a benzene ring substituted with one methoxy and two vicinal amino functional groups. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for **3,4-Diaminoanisole**

| Identifier        | Value  | Source(s)   |
|-------------------|--|---|
| IUPAC Name        | 4-methoxybenzene-1,2-diamine                               | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Synonyms          | 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| CAS Number        | 102-51-2   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> |
| Molecular Weight  | 138.17 g/mol   | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| SMILES            | COc1ccc(N)c(N)c1   | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| InChIKey          | AGAHETWGCFCMDK-UHFFFAOYSA-N                                | <a href="#">[6]</a>   |

The physical properties of **3,4-diaminoanisole** dictate its handling and storage requirements. It exists as a low-melting solid that is sensitive to air and light, necessitating controlled storage conditions to maintain its integrity.

Table 2: Physicochemical Properties of **3,4-Diaminoanisole**

| Property            | Value  | Source(s) |
|---------------------|--|-----------|
| Appearance          | Dark brown to black, waxy or crystalline solid       | [7][8]    |
| Melting Point       | 46-48 °C   | [5][7]    |
| Boiling Point       | 302.4 ± 22.0 °C at 760 mmHg                          | [5]       |
| Density             | 1.2 ± 0.1 g/cm³                                      | [5]       |
| Solubility          | Soluble in methanol and dimethyl sulfoxide (DMSO)    | [7]       |
| Storage Temperature | 2-8 °C, under inert atmosphere, protected from light | [5][7]    |

## Molecular Structure and Elucidation

The structure of **3,4-diaminoanisole** consists of a central benzene ring. A methoxy group (-OCH<sub>3</sub>) is located at position 1, and two amino groups (-NH<sub>2</sub>) are at positions 3 and 4. The ortho arrangement of the two amino groups is the most critical feature, defining its characteristic reactivity. The methoxy group is a moderate electron-donating group, activating the aromatic ring towards electrophilic substitution, while the amino groups are strong activating groups.

Caption: 2D Chemical Structure of **3,4-Diaminoanisole**.

## Spectroscopic Characterization: A Self-Validating Approach

Confirmation of the chemical structure of **3,4-diaminoanisole** relies on a combination of spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system for identity and purity assessment.

Commercial suppliers typically provide a Certificate of Analysis (CoA) including these data.[3]

4.1 Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) The causality behind <sup>1</sup>H NMR is that chemically distinct protons in a molecule resonate at different frequencies. For **3,4-diaminoanisole**, one would expect:

- A singlet around 3.7-3.8 ppm: Integrating to 3 protons, corresponding to the methoxy (-OCH<sub>3</sub>) group.
- Aromatic protons (approx. 6.2-6.8 ppm): Three protons on the benzene ring will show a characteristic splitting pattern based on their coupling.
- Broad singlets (approx. 3.5-4.5 ppm): Two separate signals, each integrating to 2 protons, for the two non-equivalent amino (-NH<sub>2</sub>) groups. These signals can exchange with D<sub>2</sub>O.

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups based on their vibrational frequencies. Key expected absorptions include:

- 3300-3500 cm<sup>-1</sup>: Two or more sharp bands characteristic of the N-H stretching of the primary amine groups.
- 2850-3000 cm<sup>-1</sup>: C-H stretching from the aromatic ring and the methyl group.
- 1600-1620 cm<sup>-1</sup>: N-H bending (scissoring) vibration.
- 1450-1550 cm<sup>-1</sup>: C=C stretching within the aromatic ring.
- 1230-1270 cm<sup>-1</sup>: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

4.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **3,4-diaminoanisole**, the electron ionization (EI) mass spectrum would be expected to show:

- Molecular Ion (M<sup>+</sup>) peak: At m/z = 138, corresponding to the molecular weight of the compound.[5][6]

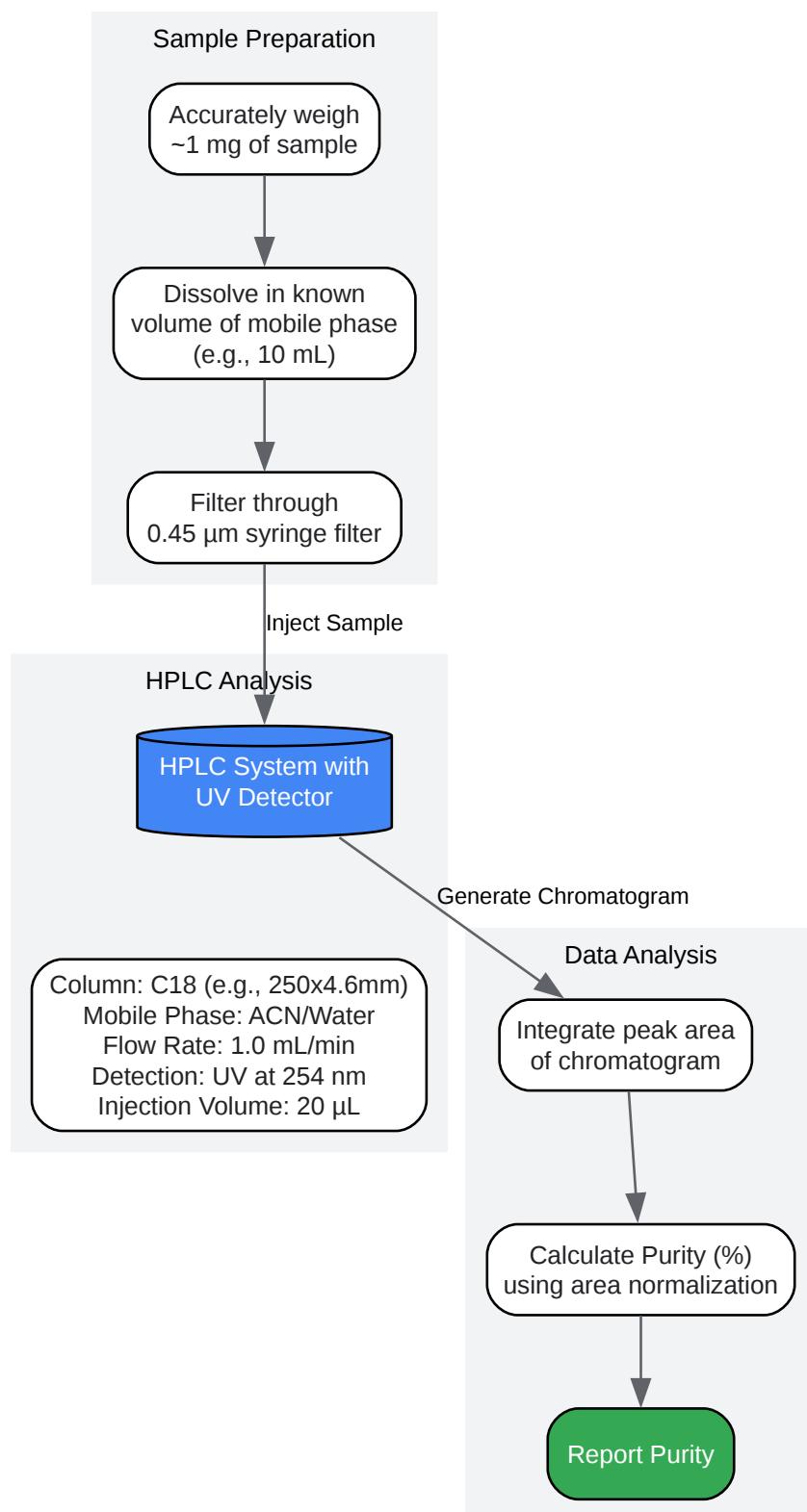
Table 3: Summary of Expected Spectroscopic Data

| Technique          | Feature                    | Expected Region/Value      | Inferred Structural Unit                        |
|--------------------|----------------------------|----------------------------|---|
| <sup>1</sup> H NMR | Singlet                    | ~3.7-3.8 ppm (3H)          | Methoxy (-OCH <sub>3</sub> )                    |
| Multiplets         | ~6.2-6.8 ppm (3H)          | Aromatic (C-H)             |   |
| Broad Singlets     | ~3.5-4.5 ppm (4H)          | Amino (-NH <sub>2</sub> )  |   |
| IR                 | Sharp bands                | 3300-3500 cm <sup>-1</sup> | N-H Stretch                                     |
| Strong band        | 1230-1270 cm <sup>-1</sup> | C-O Ether Stretch          |   |
| MS                 | Molecular Ion              | m/z = 138                  | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O |

## Synthesis and Reactivity

5.1 Synthetic Pathway: Reduction of 4-Methoxy-2-nitroaniline A prevalent and industrially viable method for synthesizing ortho-phenylenediamines is the reduction of a corresponding ortho-nitroaniline. The choice of iron powder in an acidic medium (Béchamp reduction) is a classic, cost-effective, and robust method.<sup>[7]</sup> The reaction proceeds by the chemical reduction of the nitro group to an amine without affecting the existing functional groups.



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## Sources

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